

Introduction: The Role of Substi

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Compound of Interest

Compound Name: 2-Tert-butyl-4-chloroaniline
CAS No.: 959528-03-1
Cat. No.: B3175808

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Substituted anilines are a cornerstone of synthetic organic chemistry, serving as versatile intermediates in the production of a vast array of fine chemical agrochemicals, dyes, and polymers.[1][2] The specific nature and position of substituents on the aniline ring dictate the molecule's physicochemical profile. A para-chloro-substituent presents a unique profile for specialized applications. The tert-butyl group can act as a steric shield, influencing reactivity, while an electron-withdrawing group, such as chlorine, modifies the reactivity of the aromatic ring and the basicity of the amine, providing another vector for chemical diversification.

This guide offers a comprehensive technical overview of **2-tert-butyl-4-chloroaniline** for researchers, scientists, and drug development professionals, covering key scientific principles and methodologies.

Physicochemical and Structural Properties

Understanding the fundamental properties of **2-tert-butyl-4-chloroaniline** is critical for its handling, reaction design, and analytical development. The

Diagram: Chemical Structure of **2-Tert-butyl-4-chloroaniline**

Caption: Structure of **2-Tert-butyl-4-chloroaniline** (C₁₀H₁₄ClN).

The key physicochemical properties are summarized below.

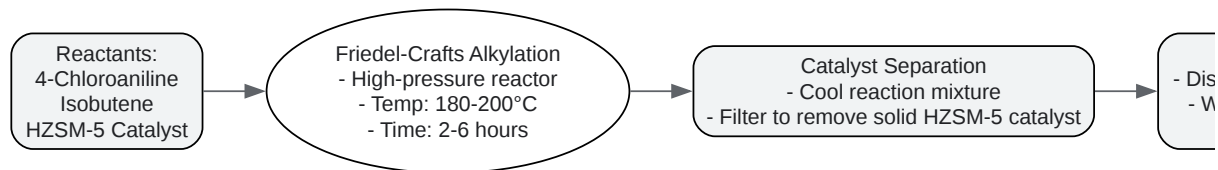
Property	Value
IUPAC Name	2-tert-butyl-4-chloroaniline
CAS Number	959528-03-1
Molecular Formula	C ₁₀ H ₁₄ ClN
Molecular Weight	183.68 g/mol
Appearance	White to pale yellow solid (predicted)
XLogP3	3.5
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	1

Synthesis and Purification

The synthesis of **2-tert-butyl-4-chloroaniline** is most commonly achieved via the Friedel-Crafts alkylation of 4-chloroaniline. This electrophilic aromatic substitution is regioselective. The ortho-position to the activating amino group is sterically hindered, yet electronically favored, making the choice of reaction conditions critical.

A plausible synthetic approach uses isobutene as the alkylating agent and a solid acid catalyst, such as a zeolite (e.g., HZSM-5), to direct the substituted mixture.

Diagram: Synthetic Workflow for **2-Tert-butyl-4-chloroaniline**



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Caption: General workflow for synthesis and purification.

Experimental Protocol: Friedel-Crafts Alkylation

Causality: The HZSM-5 catalyst provides shape selectivity and strong acidic sites necessary for generating the tert-butyl cation from isobutene. The work-up procedure is designed to remove unreacted starting materials, acidic residues, and aqueous impurities, ensuring a clean crude product for further processing.

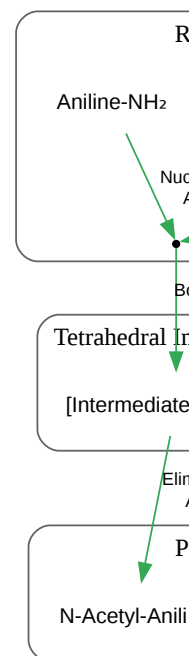
- **Reactor Setup:** Charge a high-pressure stainless-steel autoclave with 4-chloroaniline and the HZSM-5 catalyst (e.g., 10% w/w relative to the aniline).
- **Sealing and Purging:** Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove oxygen.
- **Reactant Addition:** Introduce isobutene into the reactor until the desired molar excess is achieved (e.g., 2-4 equivalents).
- **Reaction:** Heat the sealed reactor to 180-200°C with constant stirring. Maintain the reaction for 2-6 hours, monitoring the pressure.
- **Cooling and Depressurization:** Cool the reactor to room temperature and carefully vent the excess isobutene.
- **Catalyst Removal:** Open the reactor, dilute the mixture with a suitable solvent (e.g., ethyl acetate), and filter to remove the solid catalyst.
- **Aqueous Work-up:** Transfer the filtrate to a separatory funnel. Wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize acids) and water.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to isolate the pure product.

Chemical Reactivity and Mechanistic Pathways

The reactivity of **2-tert-butyl-4-chloroaniline** is governed by the interplay of its three functional components: the nucleophilic amino group, the electrophilic tert-butyl group, and the chlorine atom.

- **N-Functionalization:** The primary amine is a key reaction center. It readily undergoes acylation, alkylation, and diazotization. For instance, N-acetylation of the amino group can slow the rate of these reactions compared to unhindered anilines, a factor that can be exploited for selective transformations.
- **Electrophilic Aromatic Substitution (EAS):** The amino group is a powerful activating, ortho-, para-director. However, the para-position is blocked by the tert-butyl group, and the ortho-position is blocked by the chlorine atom. Therefore, further EAS reactions (e.g., nitration, halogenation) are strongly directed to the C3 position.
- **Diazotization:** Like other primary anilines, **2-tert-butyl-4-chloroaniline** can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and acetic acid) in place of the original amino group.

Diagram: N-Acetylation Mechanism

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Caption: Nucleophilic attack in N-acetylation of the aniline.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and quantity of **2-tert-butyl-4-chloroaniline**. A combination of chromatogra

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. **2-Tert-butyl-4-chloroaniline**, with its significant nonpolar ch effective due to the strong chromophore of the substituted benzene ring.

- System: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water. A typical starting point is 70:30 (v/v) acetonitrile:water. Additic
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a C
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 30°C
 - Detection Wavelength: 240 nm
- Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of a

Protocol: Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: The volatility and thermal stability of **2-tert-butyl-4-chloroaniline** make it suitable for GC analysis.[11] Mass spectrometry provides definiti a methyl group from the tert-butyl moiety) confirm the structure.

- System: A GC system coupled to a mass spectrometer (e.g., a quadrupole analyzer) with an electron ionization (EI) source. A capillary column with
- Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- GC Conditions:
 - Injector Temperature: 250°C
 - Carrier Gas: Helium, constant flow (e.g., 1 mL/min)
 - Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
 - Injection Mode: Splitless
- MS Conditions:
 - Ion Source Temperature: 230°C
 - Ionization Energy: 70 eV
 - Mass Range: Scan from m/z 40 to 300
- Analysis: Compare the obtained mass spectrum with a reference library or analyze it for the expected molecular ion (m/z 183/185 for ³⁵Cl/³⁷Cl isoto

Metabolism and Toxicological Profile

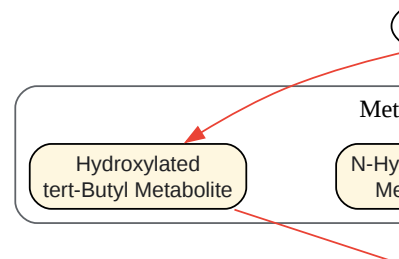
The toxicological profile of **2-tert-butyl-4-chloroaniline** is not extensively documented on its own. However, a reliable assessment can be synthesized

Metabolism: The metabolism of chlorinated anilines in mammals typically proceeds through several pathways, including N-acetylation, N-hydroxylation (primarily CYP3A4 and CYP2C9) to form a primary alcohol, which can be further oxidized to a carboxylic acid.[3]

For **2-tert-butyl-4-chloroaniline**, a plausible metabolic cascade would involve:

- Phase I Metabolism:
 - Oxidation of the tert-butyl group to form 2-(1-hydroxy-2,2-dimethylpropyl)-4-chloroaniline.
 - N-hydroxylation to form N-hydroxy-**2-tert-butyl-4-chloroaniline**, a potential step towards a reactive intermediate.
 - Ring hydroxylation, likely at the C5 or C6 position.
- Phase II Metabolism: The products of Phase I reactions, particularly hydroxylated metabolites and the parent amine, can be conjugated with glucur

Diagram: Postulated Metabolic Pathways



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Caption: Potential metabolic fate of **2-tert-butyl-4-chloroaniline**.

Toxicity: Chloroanilines, as a class, are known for their toxicity. 4-Chloroaniline, in particular, is classified as a possible human carcinogen (IARC Group 2B).

- Acute Toxicity: Chloroanilines are toxic if swallowed, inhaled, or absorbed through the skin.[14][15][16] The primary effect is methemoglobinemia, which reduces the oxygen-carrying capacity of the blood.
- Chronic Toxicity: Repeated or prolonged exposure can cause damage to the blood, kidneys, and liver.[13]
- Genotoxicity: 4-Chloroaniline has demonstrated mutagenic effects in various assays.[13][17]
- Safety Precautions: Due to the likely toxicity profile, **2-tert-butyl-4-chloroaniline** should be handled with extreme care. Use of personal protective equipment (PPE) is essential.

Hazard Type	Associated Risk
Acute Toxicity	Toxic if swallowed, inhaled, or in contact with skin. Risk of methemoglobinemia.
Carcinogenicity	Suspected carcinogen (based on 4-chloroaniline).
Mutagenicity	Suspected to be mutagenic.
Organ Toxicity	May cause damage to blood, kidneys, and liver upon repeated exposure.
Environmental Hazard	Very toxic to aquatic life with long-lasting effects.

Applications in Research and Industry

While specific, large-scale industrial applications for **2-tert-butyl-4-chloroaniline** are not widely publicized, its structure makes it a valuable intermediate in various chemical syntheses.

- Pharmaceuticals: As a building block, it can be incorporated into complex molecules. The tert-butyl group can enhance lipophilicity and block metabolic pathways.
- Agrochemicals: Many pesticides and herbicides are derived from substituted anilines. The specific substitution pattern of this molecule could be leveraged for agricultural applications.
- Dyes and Pigments: Chloroanilines are precursors to azo dyes and pigments.[2][17] The bulky tert-butyl group could be used to tune the final product's properties.

Conclusion

2-Tert-butyl-4-chloroaniline is a substituted aniline with a distinct structural profile that makes it a compound of interest for advanced chemical synthesis. Its reactive amine group follows established chemical principles. While its toxicological profile necessitates careful handling, its potential as an intermediate provides the foundational knowledge for scientists to confidently and safely incorporate this versatile building block into their research and development.

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- [To cite this document: BenchChem. \[Introduction: The Role of Substituted Anilines in Modern Chemistry\]. BenchChem, \[2026\]. \[Online PDF\]. Available](#)

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